
An In-depth Technical Guide to Cep164 Protein
Domains and Motifs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CEP1612

Cat. No.: B1668382 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction
Centrosomal Protein 164 (Cep164) is a multifaceted protein crucial for two fundamental cellular

processes: the formation of primary cilia and the DNA damage response (DDR).[1][2] As a key

component of the distal appendages of the mature mother centriole, Cep164 acts as a

molecular scaffold, orchestrating the recruitment of essential protein complexes to initiate

ciliogenesis.[3][4] Simultaneously, it functions as a mediator protein in the ATR/ATM signaling

cascade, contributing to the maintenance of genomic stability.[5] This guide provides a detailed

examination of the structural and functional domains of Cep164, its critical protein-protein

interactions, and the experimental methodologies used to elucidate its functions.

Core Domains and Motifs of Cep164
The human Cep164 protein is comprised of 1,460 amino acids and has a predicted molecular

mass of approximately 164 kDa, though it often migrates at around 200 kDa on SDS-PAGE.[3]

Its architecture is characterized by several key functional domains that dictate its diverse roles

within the cell.

A schematic representation of the Cep164 protein's domain structure reveals a distinct

organization.[3][6] At its N-terminus lies a conserved WW domain, followed by extensive coiled-

coil regions in the central portion of the protein, and a C-terminal domain responsible for

centriolar localization.[3][6]
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Figure 1: Domain architecture of the human Cep164 protein.

N-Terminal WW Domain
The N-terminal region of Cep164 contains a well-defined WW domain, spanning approximately

residues 57-89.[3] This domain is crucial for protein-protein interactions, most notably with Tau

tubulin kinase 2 (TTBK2).[7] The interaction between the Cep164 WW domain and the C-

terminal domain of TTBK2 is a critical initiating step in ciliogenesis.[7] This recruitment of

TTBK2 to the mother centriole is essential for the subsequent removal of the centriolar capping

protein CP110, a key checkpoint in the assembly of the primary cilium.[8] Overexpression of

the N-terminal fragment of Cep164 containing the WW domain has a dominant-negative effect,

sequestering TTBK2 in the cytoplasm and thereby inhibiting ciliogenesis.[7]

Central Coiled-Coil Regions
The central portion of Cep164 is characterized by three predicted coiled-coil domains.[3] These

regions are implicated in protein dimerization and the formation of larger protein complexes.

Recent studies suggest that the central coiled-coil region is involved in the homodimerization of

Cep164, which is a prerequisite for its stable localization to the distal appendages of the

mother centriole.[9] This dimerization creates a functional scaffold necessary for the

subsequent recruitment of downstream signaling molecules.

C-Terminal Domain
The C-terminal domain of Cep164 is both necessary and sufficient for its localization to the

distal appendages of the mother centriole.[6][10] This region mediates critical interactions for
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the docking of vesicles at the base of the forming cilium. It directly binds to key components of

the vesicular trafficking machinery, including the GEF Rabin8 and the GTPase Rab8.[10][11]

This interaction provides a molecular link between the mother centriole and the machinery

required for the biogenesis of the ciliary membrane.[10] A yeast two-hybrid screen using the C-

terminal domain of Cep164 as bait successfully identified these interactors.[6]

Role of Cep164 in Key Signaling Pathways
Cep164 is a central node in at least two major signaling pathways: primary ciliogenesis and the

DNA damage response.

Primary Ciliogenesis Pathway
In the context of ciliogenesis, Cep164 acts as a master regulator at the mother centriole. The

process is initiated by the recruitment of Cep164 to the distal appendages. Its C-terminal

domain anchors it to the centriole, while its central coiled-coil domains facilitate

homodimerization, stabilizing its localization.[9] Subsequently, the N-terminal WW domain

recruits TTBK2.[7] TTBK2 then phosphorylates substrates that lead to the removal of CP110, a

negative regulator of ciliogenesis.[8] Concurrently, the C-terminal domain of Cep164 recruits

the Rabin8/Rab8 complex, which is essential for the docking of preciliary vesicles that will form

the ciliary membrane.[10][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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